molecular formula C18H15BrN2O3S B12135213 (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12135213
M. Wt: 419.3 g/mol
InChI Key: YGYRBWQGYJBUKO-SXGWCWSVSA-N
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Description

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and an ethoxy-hydroxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated benzene ring.

    Cresol: Contains a hydroxyl group attached to a benzene ring, similar to the ethoxy-hydroxybenzylidene moiety.

Uniqueness

What sets (2E,5Z)-2-[(3-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring, in particular, is a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

(5Z)-2-(3-bromophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15BrN2O3S/c1-2-24-15-8-11(6-7-14(15)22)9-16-17(23)21-18(25-16)20-13-5-3-4-12(19)10-13/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-9-

InChI Key

YGYRBWQGYJBUKO-SXGWCWSVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Br)S2)O

Origin of Product

United States

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